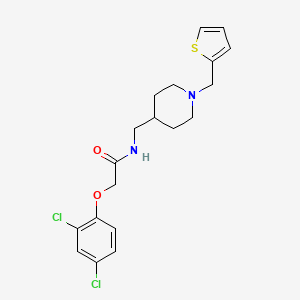

![molecular formula C17H15Cl2N3O B2522336 1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 320422-11-5](/img/structure/B2522336.png)

1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” is a chemical compound . .

Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes “1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]”, can be achieved through a one-pot, three-component protocol . This method is based on a Fischer indolisation–indole N-alkylation sequence . The procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” can be represented by the InChI code: 1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” include Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

Physical And Chemical Properties Analysis

The physical form of “1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” is solid . Its molecular weight is 189.21 .

Scientific Research Applications

Photolytic Behavior and Potential Applications

- Photoprotective Function : A study by Dimitrijević et al. (2016) explored the photolytic behavior of 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], highlighting its potential as a UV absorber in the pharmaceutical and cosmetic industry due to its stability under continuous UV irradiation (Dimitrijević et al., 2016).

Structure and Isomerism

- Molecular Structure Studies : Research by Dziomko et al. (1980) on the structure and isomerism of related compounds, including 1H-indole-2,3-dione and its homologs, provided insights into their chemical behavior and potential applications in synthesizing various chemical structures (Dziomko et al., 1980).

Photochromic Properties

- Photochromism in Solutions : A study by Makarova et al. (2013) investigated novel asymmetric dihetarylethenes derived from N-isopropylindole, demonstrating their photochromic properties in solutions. This research paves the way for applications in materials science, particularly in developing materials that change color in response to light (Makarova et al., 2013).

Antimicrobial Potential

- Antimicrobial Activity : Atta et al. (2011) synthesized novel compounds using isatin derivatives, including 1H-indole-2,3-dione, which showed moderate activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Atta et al., 2011).

Future Directions

The future directions for “1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” could involve further exploration of its synthesis process and potential applications. The one-pot, three-component protocol for its synthesis is amenable to rapid generation of trisubstituted indole libraries , which could be beneficial for various fields including drug discovery and material science .

properties

IUPAC Name |

3-[(2,5-dichlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-14-9-11(18)7-8-13(14)19/h3-10,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZDPFPKJPKNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

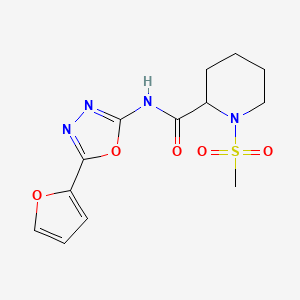

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

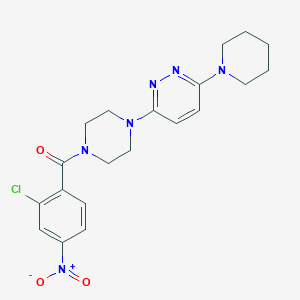

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)

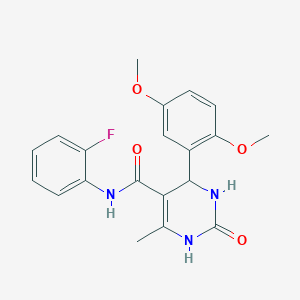

![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2522266.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)

![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)